![molecular formula C42H84N3O.C2H5O4S<br>C44H89N3O5S B14480791 1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate CAS No. 68310-72-5](/img/structure/B14480791.png)
1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate: is a complex organic compound belonging to the class of imidazolium salts. This compound is characterized by its unique structure, which includes a long alkyl chain and an imidazolium core. It is commonly used in various industrial and scientific applications due to its surfactant properties and ability to form ionic liquids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized through the reaction of an imidazole derivative with an alkylating agent, such as ethyl bromide, under basic conditions.
Attachment of the Alkyl Chain: The long alkyl chain is introduced by reacting the imidazolium core with a suitable alkyl halide, such as heptadecyl bromide, in the presence of a base.
Formation of the Amide Linkage: The amide linkage is formed by reacting the intermediate product with an appropriate amine, such as octadecylamine, under acidic conditions.
Sulfonation: The final step involves the sulfonation of the compound using ethyl sulfate to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the imidazolium core, resulting in the formation of reduced imidazolium derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazolium core or alkyl chain are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under mild conditions to prevent degradation of the compound.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and are carried out in the presence of a suitable catalyst or under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated imidazolium compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions due to its ionic nature and ability to stabilize transition states.
Ionic Liquids: It is a key component in the formulation of ionic liquids, which are used as solvents and electrolytes in chemical processes.
Biology:
Antimicrobial Agents: The compound exhibits antimicrobial properties and is used in the development of disinfectants and antiseptics.
Drug Delivery: It is explored as a potential carrier for drug delivery systems due to its ability to interact with biological membranes.
Medicine:
Pharmaceuticals: The compound is investigated for its potential therapeutic applications, including as an active ingredient in topical formulations.
Industry:
Surfactants: It is widely used as a surfactant in various industrial applications, including detergents, emulsifiers, and lubricants.
Material Science: The compound is used in the synthesis of advanced materials, such as nanocomposites and polymers.
Wirkmechanismus
The mechanism of action of 1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate involves its interaction with biological membranes and proteins. The compound’s long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the imidazolium core can interact with proteins, affecting their structure and function. These interactions contribute to the compound’s antimicrobial and surfactant properties.
Vergleich Mit ähnlichen Verbindungen
- 1H-Imidazolium, 1-ethyl-3-methyl-4,5-dihydro-2-heptadecyl-, ethyl sulfate
- 1H-Imidazolium, 1-ethyl-2-heptadecyl-3-methyl-4,5-dihydro-, ethyl sulfate
- 1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, methyl sulfate
Comparison:
- Structural Differences: The primary differences between these compounds lie in the substitution patterns on the imidazolium core and the nature of the sulfate group. These variations can affect the compound’s physical and chemical properties, such as solubility and reactivity.
- Unique Properties: 1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate is unique due to its specific combination of a long alkyl chain and an amide linkage, which imparts distinct surfactant and antimicrobial properties.
Eigenschaften
CAS-Nummer |
68310-72-5 |
|---|---|
Molekularformel |
C42H84N3O.C2H5O4S C44H89N3O5S |
Molekulargewicht |
772.3 g/mol |
IUPAC-Name |
N-[2-(3-ethyl-2-heptadecyl-4,5-dihydroimidazol-1-ium-1-yl)ethyl]octadecanamide;ethyl sulfate |
InChI |
InChI=1S/C42H83N3O.C2H6O4S/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(46)43-37-38-45-40-39-44(6-3)42(45)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;1-2-6-7(3,4)5/h4-40H2,1-3H3;2H2,1H3,(H,3,4,5) |
InChI-Schlüssel |
ZUJNRMRJLFHYMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=[N+](CCN1CC)CCNC(=O)CCCCCCCCCCCCCCCCC.CCOS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


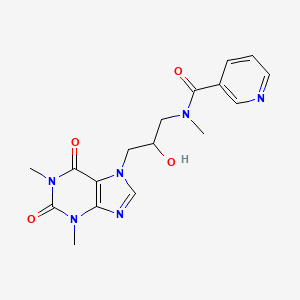
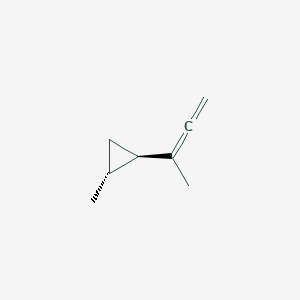
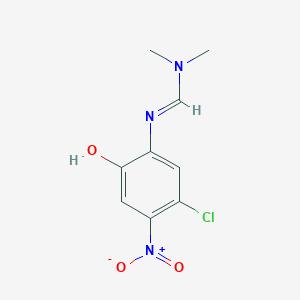
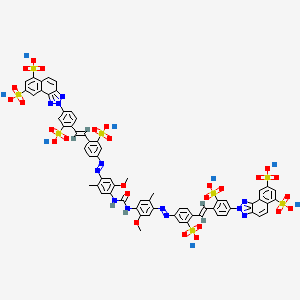

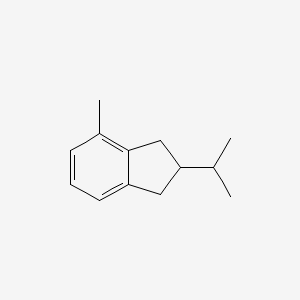
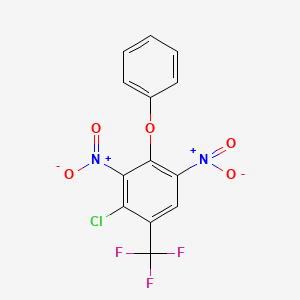
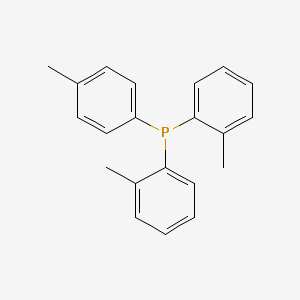

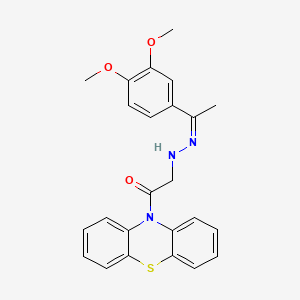

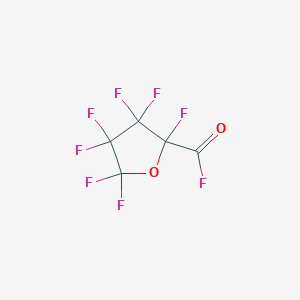

![N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14480798.png)
